Pyrrolo[2,3-b]pyridine-1-carboxamide is a heterocyclic organic compound that belongs to the class of pyrrolopyridines. This compound features a fused pyrrole and pyridine ring structure, which is characteristic of many biologically active compounds. It is classified as an organoheterocyclic compound and is recognized for its potential pharmacological applications, particularly in the treatment of various diseases due to its ability to interact with biological targets.
Pyrrolo[2,3-b]pyridine-1-carboxamide can be derived from the parent compound 1H-pyrrolo[2,3-b]pyridine, which has been extensively studied for its biological properties. As classified in chemical databases, it falls under the category of pyrrolopyridines and can be further categorized into subclasses such as tropane alkaloids and substituted pyrroles. The compound's structure includes a carboxamide functional group, enhancing its bioactivity and solubility properties.
The synthesis of Pyrrolo[2,3-b]pyridine-1-carboxamide typically involves several key steps:
Recent studies have reported successful syntheses with yields ranging from 45% to 60%, indicating efficient methodologies for producing this compound .
Pyrrolo[2,3-b]pyridine-1-carboxamide has a molecular formula of CHNO. Its molecular weight is approximately 148.16 g/mol. The structure consists of:
The compound's three-dimensional structure can be visualized using computational chemistry software, allowing for detailed analysis of its conformational properties .
Pyrrolo[2,3-b]pyridine-1-carboxamide participates in several chemical reactions that are significant for its biological activity:
These reactions are crucial for developing derivatives with enhanced pharmacological profiles .
The mechanism of action for Pyrrolo[2,3-b]pyridine-1-carboxamide involves its interaction with specific biological targets:
Data from biological evaluations show that certain derivatives exhibit significant inhibition rates against PDE4B, making them promising candidates for further development .
Pyrrolo[2,3-b]pyridine-1-carboxamide exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various applications in medicinal chemistry .
Pyrrolo[2,3-b]pyridine-1-carboxamide has several potential applications in scientific research:
Scaffold-hopping has emerged as a pivotal strategy to enhance the drug-like properties and target affinity of pyrrolo[2,3-b]pyridine-1-carboxamides. This approach systematically replaces core heterocyclic elements while preserving key pharmacophoric features. In PDE4B inhibitor development, scaffold-hopping from imidazo[1,2-a]pyridine to pyrrolo[2,3-b]pyridine yielded compound 7 (IC₅₀ = 0.48 µM), exhibiting a 6-fold potency increase compared to the parent scaffold. This enhancement was attributed to improved hydrogen-bonding interactions with the PDE4B hinge region (VAL334) and superior planarity facilitating deeper active-site penetration [4]. Similarly, in MELK inhibitor design, replacing imidazo[1,2-b]pyridazine with pyrrolo[2,3-b]pyridine generated compound 16h (IC₅₀ = 32 nM), where the pyrrole nitrogen formed an additional hydrogen bond with catalytic residue ASP133, while reduced polar surface area enhanced blood-brain barrier permeability [6]. For M1 PAM optimization, scaffold-hopping produced VU6007477, where the pyrrolo[2,3-b]pyridine core enabled retention of M1 potency (EC₅₀ = 230 nM) while eliminating seizure-inducing agonist activity through strategic hydroxyl group removal [2].
Table 1: Impact of Scaffold-Hopping on Biological Activity
Original Scaffold | New Scaffold | Compound | Target | Potency Gain |
---|---|---|---|---|
Imidazo[1,2-a]pyridine | Pyrrolo[2,3-b]pyridine | 7 | PDE4B | 6-fold (IC₅₀ 0.48 µM vs 2.4 µM) |
Imidazo[1,2-b]pyridazine | Pyrrolo[2,3-b]pyridine | 16h | MELK | IC₅₀ = 32 nM |
Benzomorpholine | Pyrrolo[2,3-b]pyridine | VU6007477 | M1 receptor | EC₅₀ = 230 nM (no agonist activity) |
Regioselective modification at C3, C5, and N1 positions significantly influences the biological profile of pyrrolo[2,3-b]pyridine-1-carboxamides. C3 functionalization is typically achieved through electrophilic substitution or directed metalation:
C5 modifications primarily leverage halogenated precursors:
Table 2: Regioselective Modification Strategies and Applications
Position | Reaction | Conditions | Key Intermediate | Application |
---|---|---|---|---|
C3 | Bromination | NBS, DMF, 0°C→RT | 3-Bromo-1-tosyl derivative | Cross-coupling precursor |
C3 | Nitration | Fuming HNO₃, 0°C | 3-Nitro-5-bromo derivative | AAK1 inhibitor synthesis |
C5 | Suzuki coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O | 5-Aryl-3-nitro derivatives | Dengue virus inhibitors |
N1 | Tosylation | TsCl, NaH, THF | N1-tosyl protected core | Regioselective C-H functionalization |
Parallel synthesis enables rapid exploration of carboxamide diversity in pyrrolo[2,3-b]pyridine scaffolds. A representative workflow involves:
In PDE4B inhibitor optimization, parallel synthesis of 11a-o identified critical structure-activity relationships: 3,3-difluoroazetidine carboxamide (11h) exhibited optimal PDE4B inhibition (IC₅₀ = 0.14 µM) and 6-fold selectivity over PDE4D. Conversely, spirocyclic and basic amine-containing carboxamides (11n-o) showed >10-fold reduced potency due to steric clashes and suboptimal lipophilicity [4]. Similarly, for antiviral agents, parallel synthesis of 3-carboxamide-5-aryl pyrrolo[2,3-b]pyridines (8a-o) via BOP-mediated coupling identified compound 8g with nanomolar AAK1 affinity and improved DENV inhibition in primary dendritic cells [5].
Table 3: Biological Activity of Select Carboxamide Derivatives from Parallel Synthesis
Compound | R1 Group | Target | Activity | Selectivity |
---|---|---|---|---|
11h | 3,3-Difluoroazetidine | PDE4B | IC₅₀ = 0.14 µM | 6-fold vs PDE4D |
11f | Azetidine | PDE4B | IC₅₀ = 0.11 µM | 2-fold vs PDE4D |
8g | 4-Fluorobenzoyl | AAK1 | Kd = 18 nM | >100-fold vs GAK |
14 | 3,4-Dichlorophenyl | GSK-3β | IC₅₀ < 50 nM | >20-fold vs CDK5 |
Chan-Lam coupling enables N-arylation under mild conditions using catalytic Cu(II) salts and arylboronic acids. This method is particularly valuable for functionalizing the N1 position without affecting the carboxamide group:
Suzuki-Miyaura cross-coupling remains indispensable for C-C bond formation at halogenated positions:
Table 4: Comparative Efficiency of Coupling Methodologies
Reaction Type | Catalyst System | Typical Yield | Reaction Time | Key Advantage |
---|---|---|---|---|
Chan-Lam N-arylation | Cu(OAc)₂/pyridine/O₂ | 72-89% | 12-24 h | Amine-compatible, room temperature |
Suzuki C5-arylation | Pd(dppf)Cl₂/K₂CO₃ | 65-94% | 2-6 h | Broad boronic acid scope |
Sonogashira coupling | Pd/CuI/Et₃N | 70-85% | 3-8 h | Alkyne introduction for ring closure |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3